molecular formula C5H5BrN2O2 B11898255 4-Bromo-6-methoxypyrimidin-2-ol

4-Bromo-6-methoxypyrimidin-2-ol

Cat. No.: B11898255
M. Wt: 205.01 g/mol
InChI Key: PWHSBGLAZRDWOF-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxypyrimidin-2-ol is a heterocyclic compound with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 g/mol It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxypyrimidin-2-ol typically involves the bromination of 6-methoxypyrimidin-2-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxypyrimidin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-methoxypyrimidin-2-ol, while oxidation of the methoxy group can produce 4-bromo-6-formylpyrimidin-2-ol .

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxypyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methoxypyrimidin-2-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research .

Properties

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

6-bromo-4-methoxy-1H-pyrimidin-2-one

InChI

InChI=1S/C5H5BrN2O2/c1-10-4-2-3(6)7-5(9)8-4/h2H,1H3,(H,7,8,9)

InChI Key

PWHSBGLAZRDWOF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)NC(=C1)Br

Origin of Product

United States

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